molecular formula C25H29ClN4O3S B2980754 N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide CAS No. 689768-98-7

N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

Cat. No.: B2980754
CAS No.: 689768-98-7
M. Wt: 501.04
InChI Key: RKRDUTSETXJLSS-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a useful research compound. Its molecular formula is C25H29ClN4O3S and its molecular weight is 501.04. The purity is usually 95%.
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Scientific Research Applications

1. Diuretic Activity

Quinazolin-4(3H)-one derivatives, including those similar to N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide, have been studied for their diuretic properties. Research indicates that certain derivatives exhibit significant diuretic activity. These studies contribute to the understanding of the potential medical applications of these compounds in treating conditions where diuretic agents are beneficial (Maarouf, El-Bendary, & Goda, 2004) (Eisa et al., 1996).

2. Anticancer Activity

Several studies have investigated the potential anticancer properties of quinazolinone derivatives. These compounds, including those structurally related to the specified compound, have been found to exhibit antiproliferative activities against various cancer cell lines. This includes inhibiting epidermal growth factor receptor tyrosine kinase and demonstrating significant growth-inhibitory activity in tumor models (Noolvi & Patel, 2013) (Patel & Patel, 2010) (Shao et al., 2014).

3. Antimicrobial Activity

Research on quinazolinone derivatives has also explored their antimicrobial potential. Some studies indicate that certain compounds in this category show remarkable antibacterial and antifungal activities, which could be leveraged in the development of new antimicrobial agents (Kapoor et al., 2017) (Hassanzadeh et al., 2019).

4. Synthesis and Chemical Properties

The synthesis and chemical properties of quinazolinone derivatives have been extensively studied. This research provides valuable insights into the chemical behavior of these compounds and their potential modifications for various applications (Kut, Onysko, & Lendel, 2020) (Chang & Kim, 2002).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide involves the reaction of 3-chlorobenzylamine with 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid, followed by the addition of morpholine and hexanoyl chloride.", "Starting Materials": [ "3-chlorobenzylamine", "6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid", "morpholine", "hexanoyl chloride" ], "Reaction": [ "Step 1: 3-chlorobenzylamine is reacted with 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-[(3-chlorophenyl)methyl]-6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxamide.", "Step 2: The resulting product from step 1 is then reacted with morpholine in the presence of a base such as triethylamine (TEA) to form N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide.", "Step 3: Finally, hexanoyl chloride is added to the product from step 2 in the presence of a base such as pyridine to form the desired compound, N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide." ] }

CAS No.

689768-98-7

Molecular Formula

C25H29ClN4O3S

Molecular Weight

501.04

IUPAC Name

N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C25H29ClN4O3S/c26-19-6-4-5-18(15-19)17-27-23(31)7-2-1-3-10-30-24(32)21-16-20(29-11-13-33-14-12-29)8-9-22(21)28-25(30)34/h4-6,8-9,15-16H,1-3,7,10-14,17H2,(H,27,31)(H,28,34)

InChI Key

RKRDUTSETXJLSS-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCC4=CC(=CC=C4)Cl

solubility

not available

Origin of Product

United States

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